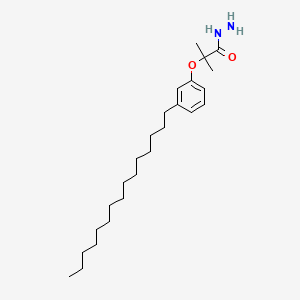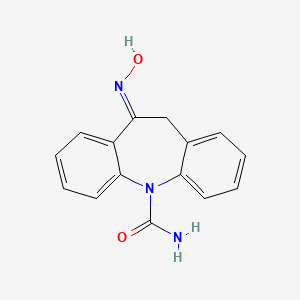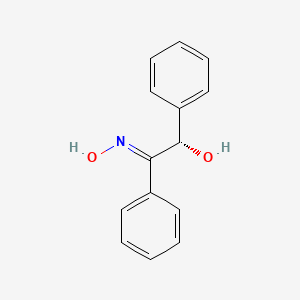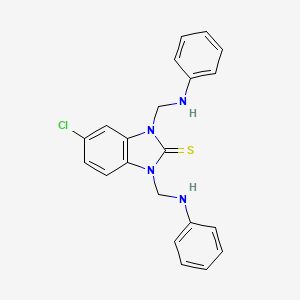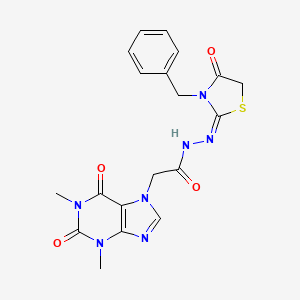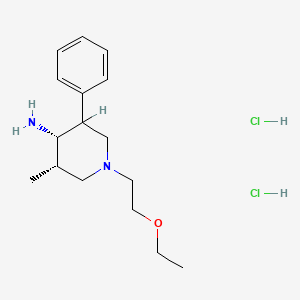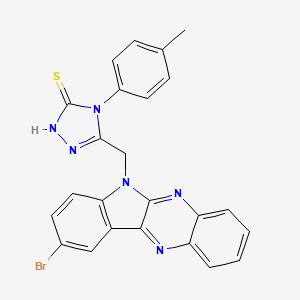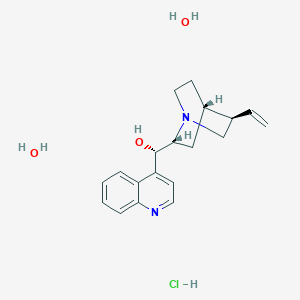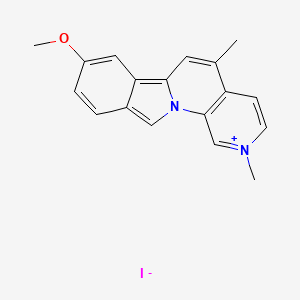
8-Methoxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrido[3,4-a]carbazolium core substituted with methoxy and methyl groups. It has garnered interest due to its potential biological activities and its role in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[3,4-a]carbazole Core: This step involves the cyclization of appropriate precursors to form the pyrido[3,4-a]carbazole skeleton.
Introduction of Methoxy and Methyl Groups: The methoxy and methyl groups are introduced through electrophilic substitution reactions.
Quaternization: The final step involves the quaternization of the nitrogen atom in the pyrido[3,4-a]carbazole core with methyl iodide to form the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs, which can be further explored for their biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as an antitumor agent, particularly in colorectal cancer.
Mechanism of Action
The mechanism of action of 8-Methoxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide involves its interaction with specific molecular targets. Studies have shown that it can inhibit the PI3K/AKT/mTOR signaling pathway, leading to the induction of apoptosis in cancer cells . This pathway is crucial for cell proliferation and survival, making the compound a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline: Shares a similar core structure but differs in the position of the nitrogen atom and the presence of an indole ring.
Neocryptolepine Derivatives: Known for their cytotoxic activity against cancer cells.
Uniqueness
8-Methoxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide is unique due to its specific substitution pattern and its ability to inhibit the PI3K/AKT/mTOR pathway, which is not commonly observed in similar compounds .
Properties
CAS No. |
102852-75-5 |
|---|---|
Molecular Formula |
C18H17IN2O |
Molecular Weight |
404.2 g/mol |
IUPAC Name |
8-methoxy-2,5-dimethylisoindolo[2,1-a][1,7]naphthyridin-2-ium;iodide |
InChI |
InChI=1S/C18H17N2O.HI/c1-12-8-17-16-9-14(21-3)5-4-13(16)10-20(17)18-11-19(2)7-6-15(12)18;/h4-11H,1-3H3;1H/q+1;/p-1 |
InChI Key |
KUISRPCDKISZOL-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC2=C3C=C(C=CC3=CN2C4=C1C=C[N+](=C4)C)OC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


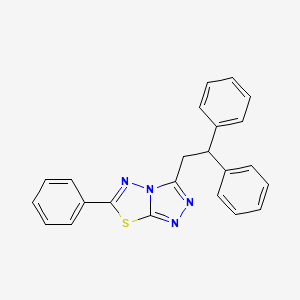
![disodium;4-[[2-[4-[[4-[5-[(4-sulfonatophenyl)carbamoyl]-1H-benzimidazol-2-yl]phenyl]carbamoylamino]phenyl]-1H-benzimidazole-5-carbonyl]amino]benzenesulfonate](/img/structure/B12725523.png)
![2,2-Bis[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl dioctanoate](/img/structure/B12725527.png)

